molecular formula C25H21ClN2O B4557941 7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide

7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide

Cat. No.: B4557941
M. Wt: 400.9 g/mol
InChI Key: CHIIWWFEJHCHNV-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H21ClN2O and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.1342410 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research in heterocyclic chemistry has led to the synthesis of novel quinoline derivatives, demonstrating the versatility of quinoline frameworks in creating complex molecules. For instance, the synthesis of benzothienoquinolines and related heterocyclic ring systems showcases the chemical transformations that quinoline derivatives can undergo, contributing to the development of new chemical entities with potential applications in material science and drug discovery (McKenney & Castle, 1987).

Catalysis and Green Chemistry

Manganese PNP pincer complexes have been utilized for the sustainable synthesis of substituted quinolines, highlighting the role of quinoline derivatives in catalysis and green chemistry. These reactions emphasize the importance of atom efficiency and environmental friendliness in the synthesis of heterocyclic compounds, which is crucial for the development of sustainable manufacturing processes (Mastalir et al., 2016).

Anticancer Activity

Quinoline derivatives have shown promise in anticancer research, with certain compounds exhibiting significant cytotoxic activity against various cancer cell lines. This highlights the potential of 7-chloro-8-methyl-N-(4-methylbenzyl)-2-phenyl-4-quinolinecarboxamide and related compounds in the development of new anticancer agents, offering insights into their mechanism of action and therapeutic potential (Bhatt, Agrawal, & Patel, 2015).

Molecular Imaging and Radioligand Development

The development of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors with PET scans represents another application. This research underscores the importance of quinoline derivatives in the field of molecular imaging, contributing to the diagnosis and monitoring of various diseases (Matarrese et al., 2001).

Material Science

In material science, quinoline derivatives have been explored for the synthesis of novel polyamides containing quinoxaline moieties, demonstrating their utility in creating materials with excellent thermal stability and potential applications in advanced technologies (Patil et al., 2011).

Properties

IUPAC Name

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-16-8-10-18(11-9-16)15-27-25(29)21-14-23(19-6-4-3-5-7-19)28-24-17(2)22(26)13-12-20(21)24/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIIWWFEJHCHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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